1-(2-Methoxyethyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea
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Description
1-(2-Methoxyethyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea is a useful research compound. Its molecular formula is C12H15N3O2S2 and its molecular weight is 297.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Importance of Benzothiazole Derivatives
Benzothiazole derivatives, including 1-(2-Methoxyethyl)-3-(4-(methylthio)benzo[d]thiazol-2-yl)urea, have a broad spectrum of biological activities. Their synthesis and biological importance have been widely studied, focusing on their potential as therapeutic agents. Benzothiazole derivatives like Frentizole, a urea benzothiazole (UBT) derivative, have been used for treating rheumatoid arthritis and systemic lupus erythematosus. Additionally, UBTs such as Bentaluron and Bethabenthiazuron have applications as commercial fungicides and herbicides. This review highlights the chemical aspects of UBTs and their pharmacological activities, providing a comprehensive overview of synthetic methodologies and their utility in medicinal chemistry (Rosales-Hernández et al., 2022).
Therapeutic Potential of Benzothiazole Derivatives
Benzothiazole derivatives exhibit a range of pharmacological activities, including anti-viral, anti-microbial, anti-diabetic, anti-tumor, and anti-inflammatory effects. Their structural activity relationship (SAR) and the importance in medicinal chemistry have been extensively reviewed, showcasing benzothiazole as a rapidly developing compound in drug discovery. This comprehensive review details the synthesis, activities, and potential of benzothiazole derivatives in various fields of chemistry, emphasizing their less toxic effects and enhanced activities as one of the significant moieties in medicinal chemistry (Bhat & Belagali, 2020).
Urea-Based Drug Design
Urea moieties, including those in benzothiazole derivatives, play a crucial role in drug design due to their unique hydrogen bonding capabilities. Ureas are incorporated in small molecules displaying a broad range of bioactivities, indicating their importance in the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This review offers insights into the significance of urea in drug design by summarizing successful studies of various urea derivatives as modulators of biological targets, confirming the importance of urea moiety in medicinal chemistry and stimulating its use as a structural motif (Jagtap et al., 2017).
Benzothiazole Derivatives as Potential Antioxidant and Anti-inflammatory Agents
Research on benzofused thiazole derivatives, including those related to this compound, has focused on their potential as antioxidant and anti-inflammatory agents. These compounds have been evaluated for their in vitro antioxidant and anti-inflammatory activities, showing promise in these therapeutic areas. This study underscores the need for alternative antioxidant and anti-inflammatory agents and positions benzofused thiazole derivatives as interesting templates for further development in these fields (Raut et al., 2020).
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-(4-methylsulfanyl-1,3-benzothiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2/c1-17-7-6-13-11(16)15-12-14-10-8(18-2)4-3-5-9(10)19-12/h3-5H,6-7H2,1-2H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJUYETVJLEMKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NC2=C(S1)C=CC=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.